4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a suitable isothiocyanate, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties, including anti-inflammatory, antiviral, and antifungal activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the isobutyl group in 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-amino-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S/c1-5(2)3-6-4-7(12-11-6)8-13-14-9(16)15(8)10/h4-5H,3,10H2,1-2H3,(H,11,12)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLRTTDJGOQYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NNC(=S)N2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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